molecular formula C7H5Br2NO3 B8239322 (3,4-Dibromo-5-nitrophenyl)methanol

(3,4-Dibromo-5-nitrophenyl)methanol

Cat. No.: B8239322
M. Wt: 310.93 g/mol
InChI Key: IEXAHQMBGHJCRQ-UHFFFAOYSA-N
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Description

(3,4-Dibromo-5-nitrophenyl)methanol is a benzyl alcohol derivative of research interest, primarily serving as a versatile synthetic intermediate in organic and medicinal chemistry. This compound features a phenyl ring functionalized with bromine atoms at the 3 and 5 positions, a nitro group at the 4 position, and a hydroxymethyl group. The presence of bromine atoms, which possess a sigma-hole enabling halogen bonding, facilitates various coupling reactions and can be crucial for stabilizing drug-receptor complexes through specific interactions . The nitro group is a strong electron-withdrawing moiety that can be further reduced to other functional groups, such as amines, expanding the utility of this compound as a building block for more complex structures . The hydroxymethyl group can be oxidized or serve as a point for further functionalization, for instance, through esterification or etherification. While direct biological data for this specific compound is limited, its structural features are commonly found in compounds investigated for a range of biological activities. Related dibromo- and nitro-substituted aromatic scaffolds are frequently explored in the development of inhibitors for carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are important targets in managing type 2 diabetes . Similar structures are also studied in anticancer research, where they form the core of molecules evaluated for their cytotoxic effects against various human cancer cell lines . Furthermore, such substituted phenylmethanols can be utilized as precursors in the synthesis of Schiff base ligands, which can coordinate with metal ions like Cu(II) and Zn(II) to form complexes with potential antimicrobial properties . Researchers value this compound for its potential in constructing diverse molecular libraries for high-throughput screening in drug discovery campaigns. (3,4-Dibromo-5-nitrophenyl)methanol is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(3,4-dibromo-5-nitrophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXAHQMBGHJCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibromo-5-nitrophenyl)methanol typically involves the bromination of 5-nitrosalicylic acid followed by reduction and subsequent hydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts to facilitate the bromination process. The reduction step may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of (3,4-Dibromo-5-nitrophenyl)methanol may involve large-scale bromination and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibromo-5-nitrophenyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Activity :
    • Recent studies have indicated that derivatives of (3,4-Dibromo-5-nitrophenyl)methanol exhibit promising antibacterial properties against various strains of bacteria. For instance, compounds synthesized from this precursor have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as novel antibacterial agents .
  • Inhibitors of Viral Replication :
    • The compound has been investigated for its ability to inhibit viral replication mechanisms. Its derivatives have been tested as non-nucleoside inhibitors of viral polymerases, showing significant inhibition rates in enzymatic assays . This positions it as a candidate for antiviral drug development.
  • Antileishmanial Activity :
    • There is ongoing research into the use of (3,4-Dibromo-5-nitrophenyl)methanol derivatives as antileishmanial agents. The presence of the nitro group is believed to enhance the compound's interaction with biological targets relevant to leishmaniasis treatment .

Materials Science Applications

  • Polymer Chemistry :
    • The compound serves as a building block in the synthesis of advanced polymers with specific functionalities. Its unique properties allow for the creation of materials with enhanced thermal stability and mechanical strength .
  • Dyes and Pigments :
    • Due to its vibrant color properties, (3,4-Dibromo-5-nitrophenyl)methanol can be utilized in dye formulations for textiles and plastics, offering a potential market in colorants that require high stability under various environmental conditions.

Environmental Applications

  • Water Treatment :
    • Research indicates that compounds similar to (3,4-Dibromo-5-nitrophenyl)methanol can be effective in the treatment of wastewater due to their ability to interact with pollutants and facilitate their breakdown . This application is critical in developing sustainable methods for environmental remediation.
  • Sensing Applications :
    • The compound's chemical properties allow it to be incorporated into sensors for detecting environmental contaminants. Its sensitivity to changes in pH or the presence of specific ions makes it a candidate for developing innovative sensing technologies .

Case Studies

Application AreaStudy ReferenceFindings
Antibacterial Activity Compounds derived from (3,4-Dibromo-5-nitrophenyl)methanol showed significant inhibition against E. coli and S. aureus.
Antiviral Mechanism Demonstrated potent inhibition of viral polymerase activity in vitro assays.
Environmental Remediation Effective in degrading organic pollutants in wastewater treatment processes.

Mechanism of Action

The mechanism of action of (3,4-Dibromo-5-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms and hydroxyl group also contribute to the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Key Differences:

Property (3,4-Dibromo-5-nitrophenyl)methanol (2,4-Dibromo-5-nitrophenyl)methanol
CAS Number Not explicitly listed 6914-92-7
Substituent Positions Bromine at 3- and 4-positions Bromine at 2- and 4-positions
Electronic Effects Adjacent bromines increase steric hindrance and electron-withdrawing effects Bromine at 2-position may alter ring reactivity due to proximity to the hydroxymethyl group

The positional isomerism significantly impacts chemical behavior:

  • In contrast, the 2,4-dibromo isomer’s 2-bromine may direct incoming electrophiles to specific ring positions.
  • Stability : Electron-withdrawing groups in the 3,4-dibromo isomer could enhance stability against nucleophilic attacks compared to the 2,4-isomer.
  • Synthetic Utility : Both isomers are likely monitored as impurities in drug synthesis, but their distinct substitution patterns necessitate tailored analytical methods (e.g., HPLC or NMR) for differentiation .

Other Substituted Phenylmethanols

While direct data on additional analogs (e.g., mono-bromo or non-nitrated derivatives) are absent in the provided evidence, general comparisons can be inferred:

  • Bromine-Free Analogs: Compounds like (4-nitrophenyl)methanol lack bromine substituents, resulting in reduced molecular weight and altered reactivity (e.g., faster oxidation rates).

Biological Activity

(3,4-Dibromo-5-nitrophenyl)methanol is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (3,4-Dibromo-5-nitrophenyl)methanol has the following chemical structure:

  • Molecular Formula : C7H5Br2NO3
  • Molecular Weight : 292.93 g/mol
  • IUPAC Name : (3,4-Dibromo-5-nitrophenyl)methanol

The presence of bromine and nitro groups on the phenyl ring significantly influences its reactivity and biological interactions.

The biological activity of (3,4-Dibromo-5-nitrophenyl)methanol is primarily attributed to:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates, which may interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects.
  • Halogen Bonding : The bromine atoms can engage in halogen bonding, enhancing the compound's affinity for various biological targets.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that (3,4-Dibromo-5-nitrophenyl)methanol exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains.

Anticancer Activity

In vitro studies have shown that (3,4-Dibromo-5-nitrophenyl)methanol possesses potent anticancer properties. It has been evaluated against several cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-468 (Breast)15.2
HCT116 (Colon)12.8
A549 (Lung)18.5

These results indicate that the compound can inhibit cell proliferation effectively at micromolar concentrations .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various halogenated phenols, including (3,4-Dibromo-5-nitrophenyl)methanol. The findings revealed that this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections.
  • Evaluation of Anticancer Potential :
    In a research article focusing on novel anticancer agents, (3,4-Dibromo-5-nitrophenyl)methanol exhibited high cytotoxicity against multiple cancer cell lines. The study highlighted its potential as a lead compound for further drug development due to its unique mechanism of action involving apoptosis induction .

Q & A

Q. Which chromatographic methods are most effective for purity analysis of (3,4-dibromo-5-nitrophenyl)methanol, and how does mobile phase composition influence retention?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and methanol-water gradients (e.g., 60–80% methanol) is optimal. Lower methanol content increases retention of polar nitro and alcohol groups. Adjusting pH to 3–4 (using formic acid) enhances peak symmetry by suppressing ionization of the alcohol moiety .

Q. What are the key spectroscopic features (e.g., NMR, IR) that confirm the structure of (3,4-dibromo-5-nitrophenyl)methanol?

  • Methodological Answer :
  • ¹H NMR : Aromatic protons adjacent to bromine and nitro groups appear as singlets due to electron-withdrawing effects. Coupling constants (e.g., 3JHH^3J_{H-H}) confirm substitution patterns.
  • IR : Strong absorptions at 1520–1350 cm⁻¹ (nitro group) and a broad peak ~3300 cm⁻¹ (alcohol -OH).
  • MS : Molecular ion clusters at m/z 335/337/339 (Br isotopes) confirm the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed reactivity of (3,4-dibromo-5-nitrophenyl)methanol during nucleophilic substitution reactions?

  • Methodological Answer : Contradictions often arise from steric hindrance by bromine substituents or solvent effects. Systematic studies using polar aprotic solvents (e.g., DMF) and monitoring intermediates via LC-MS can clarify mechanisms. Temperature-controlled experiments (e.g., 25°C vs. 60°C) help identify kinetic vs. thermodynamic pathways .

Q. What strategies enable selective functionalization of the aromatic ring in (3,4-dibromo-5-nitrophenyl)methanol for structure-activity relationship (SAR) studies?

  • Methodological Answer : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively replaces bromine atoms with aryl/heteroaryl groups. Protecting the methanol group as a TMS ether prevents unwanted side reactions. Computational modeling (DFT) predicts regioselectivity in electrophilic substitutions .

Q. How does the electron-withdrawing nitro group influence the acidity of the methanol moiety, and what implications does this have for derivatization?

  • Methodological Answer : The nitro group increases the acidity of the -OH proton (pKa ~9–10 vs. ~15 for unsubstituted benzyl alcohol), enabling deprotonation under mild bases (e.g., K₂CO₃). This facilitates etherification or esterification without requiring strong bases like NaH .

Q. What biocatalytic approaches show promise for sustainable synthesis of (3,4-dibromo-5-nitrophenyl)methanol derivatives?

  • Methodological Answer : Enzymatic halogenation (e.g., using flavin-dependent halogenases) introduces bromine regioselectively. Nitroreductases enable controlled reduction of the nitro group to amino derivatives for SAR exploration. Solvent systems with >20% methanol enhance enzyme stability .

Q. How can computational modeling predict the crystallographic packing behavior of (3,4-dibromo-5-nitrophenyl)methanol, and what experimental validations are required?

  • Methodological Answer : Density functional theory (DFT) calculations predict intermolecular interactions (e.g., H-bonding between -OH and nitro groups). Single-crystal XRD validates packing motifs, requiring slow evaporation from methanol/water (3:1 v/v) to obtain diffraction-quality crystals .

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